molecular formula C21H18O4 B1405111 4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid CAS No. 149288-77-7

4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid

Cat. No. B1405111
M. Wt: 334.4 g/mol
InChI Key: KRAVNMHSWCFUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 152-154°C .

Scientific Research Applications

Liquid Crystal Research

4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid is identified as an intermediate in the synthesis of liquid crystal materials. Such intermediates are crucial in developing both ferroelectric and antiferroelectric liquid crystals, which have applications in display technologies and other electronic devices (Dou Qing, 2000).

Marine-Derived Fungal Research

This compound is related to phenyl ether derivatives isolated from marine-derived fungi, such as Aspergillus carneus. These derivatives have shown strong antioxidant activities, suggesting potential applications in pharmaceuticals and food preservation (Lan-lan Xu et al., 2017).

Secondary Interaction Analysis

Studies on similar benzoic acids have delved into understanding their secondary interactions, which is vital in drug design and development. The analysis of non-covalent interactions in these compounds helps predict their bioactivity, particularly in designing receptor antagonists (J. Dinesh, 2013).

Supramolecular Chemistry

The compound relates to research in supramolecular chemistry, where non-mesomorphic compounds induce liquid crystal phases through hydrogen-bonding interactions. Such studies are significant for developing new materials with specific optical and electronic properties (M. Naoum et al., 2010).

Serum Albumin Binding Study

Research on phenolic acids, sharing a structural similarity with 4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid, has explored their binding affinities to serum albumin. This is crucial for understanding the biological effects of such compounds, which impacts their therapeutic potential and bioavailability (Sujing Yuan et al., 2019).

Future Directions

: Sigma-Aldrich: 3-Methoxy-4-methylbenzoic acid

properties

IUPAC Name

4-[(3-phenylmethoxyphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c22-21(23)18-11-9-17(10-12-18)15-25-20-8-4-7-19(13-20)24-14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAVNMHSWCFUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)OCC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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